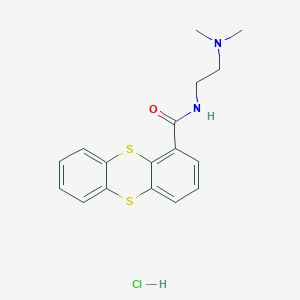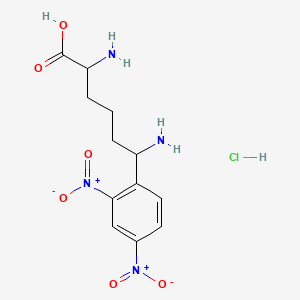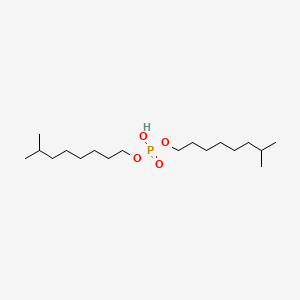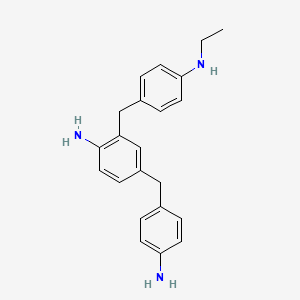
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two aminophenyl groups, each substituted with a methyl group, and one of these groups further substituted with an ethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline typically involves multi-step organic reactions. One common approach is the reductive amination of 4-nitrobenzyl chloride with 4-aminobenzylamine, followed by the introduction of the ethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings.
化学反应分析
Types of Reactions
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; sulfonation using concentrated sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of the original amine.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
科学研究应用
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ethylamino group may enhance the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
4-((4-Aminophenyl)methyl)aniline: Lacks the ethylamino group, making it less versatile in certain applications.
4-((4-Nitrophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline: Contains a nitro group instead of an amino group, which can alter its reactivity and applications.
4-((4-Aminophenyl)methyl)-2-((4-(methylamino)phenyl)methyl)aniline: Contains a methylamino group instead of an ethylamino group, affecting its binding properties and interactions.
Uniqueness
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline is unique due to the presence of both amino and ethylamino groups, which confer specific chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
85423-06-9 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)methyl]-2-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C22H25N3/c1-2-25-21-10-5-17(6-11-21)14-19-15-18(7-12-22(19)24)13-16-3-8-20(23)9-4-16/h3-12,15,25H,2,13-14,23-24H2,1H3 |
InChI 键 |
ONDLYQCPOPPXNC-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=C(C=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


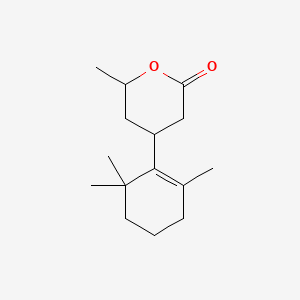
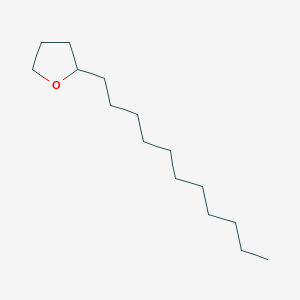
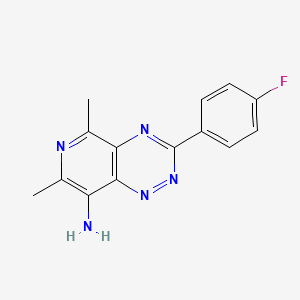
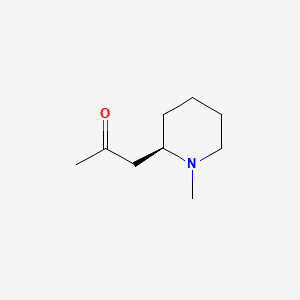

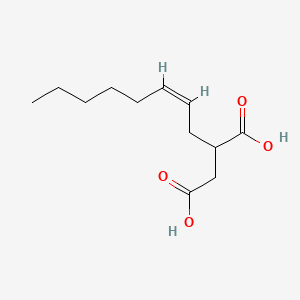
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
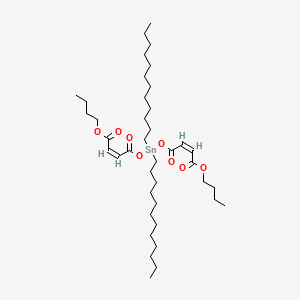
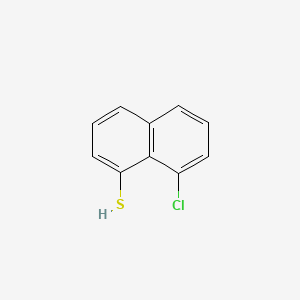
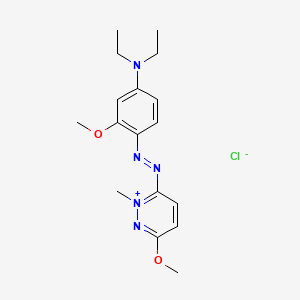
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
